molecular formula C14H23NO2 B11929282 N-(3-Oxocyclohex-1-En-1-Yl)octanamide

N-(3-Oxocyclohex-1-En-1-Yl)octanamide

Cat. No.: B11929282
M. Wt: 237.34 g/mol
InChI Key: USNFUKCPLYEHLS-UHFFFAOYSA-N
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Description

N-(3-Oxocyclohex-1-En-1-Yl)octanamide is a chemical compound with the molecular formula C14H23NO2 It is characterized by a cyclohexene ring with a ketone group at the third position and an octanamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxocyclohex-1-En-1-Yl)octanamide typically involves the reaction of cyclohexanone with an appropriate amine under specific conditions. One common method involves the use of octanoyl chloride and cyclohexanone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxocyclohex-1-En-1-Yl)octanamide undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides and esters.

Scientific Research Applications

N-(3-Oxocyclohex-1-En-1-Yl)octanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Oxocyclohex-1-En-1-Yl)octanamide involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Oxocyclohex-1-En-1-Yl)acetamide
  • N-(3-Oxocyclohex-1-En-1-Yl)butanamide
  • N-(3-Oxocyclohex-1-En-1-Yl)hexanamide

Uniqueness

N-(3-Oxocyclohex-1-En-1-Yl)octanamide is unique due to its longer alkyl chain compared to similar compounds. This structural difference can influence its physical and chemical properties, such as solubility and reactivity. Additionally, the longer alkyl chain may affect the compound’s interactions with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-(3-oxocyclohexen-1-yl)octanamide

InChI

InChI=1S/C14H23NO2/c1-2-3-4-5-6-10-14(17)15-12-8-7-9-13(16)11-12/h11H,2-10H2,1H3,(H,15,17)

InChI Key

USNFUKCPLYEHLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC(=O)CCC1

Origin of Product

United States

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